molecular formula C8H18S2 B089511 Di-tert-butyl disulfide CAS No. 110-06-5

Di-tert-butyl disulfide

Cat. No.: B089511
CAS No.: 110-06-5
M. Wt: 178.4 g/mol
InChI Key: BKCNDTDWDGQHSD-UHFFFAOYSA-N
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Description

Di-tert-butyl disulfide is an organic sulfur compound with the molecular formula C8H18S2. It is characterized by the presence of two tert-butyl groups attached to a disulfide bond. This compound is known for its distinctive sulfurous odor and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl disulfide can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Di-tert-butyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield tert-butyl thiol.

    Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(tert-butyldisulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCNDTDWDGQHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021913
Record name t-Butyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-06-5
Record name tert-Butyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl disulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(1,1-dimethylethyl)
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Record name t-Butyl disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl disulphide
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Record name TERT-BUTYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

When a mixture of 10 ml of di-t-butyl sulfide and 2.5 ml of dimethyl sulfoxide was heated at 300° F. (149° C.) for about 40 minutes in the presence of catalytic amounts of hydrochloric acid and zinc chloride a 42 percent yield of di-t-butyl disulfide was obtained, as indicated by gas-liquid chromatography.
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Synthesis routes and methods II

Procedure details

A 150 μg portion of LL-E33288γ1 -I in 1 ml of acetonitrile was treated with 50 μl of a 1μ mole/ml solution of t-butyl mercaptan in acetonitrile. After 21/4 hours, the reaction was complete, giving the t-butyl disulfide of LL-E33288γ1 -I.
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Synthesis routes and methods III

Procedure details

This is an inventive run illustrating the current invention. To a 1 gallon 316 stainless steel autoclave equipped with a stirrer, internal cooling coils, overhead condenser, back pressure regulator and air addition tube was charged 2 grams of cobalt molybdate on alumina catalyst (HDS-2), 10 grams solid sodium hydroxide pellets, 250 milliliters (198 grams) methyl alcohol, and 500 milliliters (403 grams, 4.97 moles) of 2-methyl-2-propanethiol (tertiary-butyl mercaptan). After closing the reactor, the agitator was started and the system pressured to 300 psig (2.068 MPa) with air at about 25° C. (77° F.). An air flow was then started through the reaction mixture (e.g. below the liquid surface) at such a rate that a minimum amount of alcohol and mercaptan were carried overhead through the condensor (2.5 cubic feet/hr.). The reactor temperature was allowed to rise to about 54°-60° C. (130°-140° F.) due to the heat generated by the reaction. This temperature was then maintained by the addition of cooling water through the coils. After 4 hrs., the reaction mixture was cooled to about 25° C. vented and transferred to a separatory funnel. Two liquid phases formed. Each of these phases was analyzed by GLC using a 12 ft. column packed with 10% SE 30 silicon rubber on 60-80 mesh Chromosorb P that had been previously mineral acid washed and dried. The top phase (212grams) contained 94.3 wt. % methyl alcohol, 0.2 wt. % 2-methyl-2-propanethiol, 5.0 wt. % di-tert-butyl disulfide, and 0.5 wt. % heavies. The bottom phase (395 grams) contained 9.3 wt. % methyl alcohol, a trace of 2-methyl-2-propanethiol, 90.6 wt. % di-tert-butyl disulfide and1.1 wt. % heavies. Based on these analyses there was obtained a 99 wt. % conversion of 2-methyl-2-propanethiol with an 85 wt. % selectivity of di-tert-butyl disulfide. The top phase was stripped at atmospheric pressure to 81° C. (187° F.) head temperature, 115° C. (239° F.) kettle temperature to remove the alcohol and the kettle product combined with the bottom phase and fractionated at 100 mm vacuum. An 84 wt. % distilled yield of di-tert-butyl disulfide was obtained distilling mostly at 125° C. (257° F.)/100 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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